2-chloro-5-iodo-N-naphthalen-1-ylbenzamide
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Overview
Description
2-chloro-5-iodo-N-naphthalen-1-ylbenzamide is a complex organic compound that features both halogen and aromatic functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-iodo-N-naphthalen-1-ylbenzamide typically involves multi-step organic reactions. One common method includes the halogenation of naphthalene derivatives followed by amide formation. For instance, starting with naphthalene, chlorination and iodination can be achieved using reagents like chlorine gas and iodine monochloride under controlled conditions. The resulting halogenated naphthalene can then be reacted with benzoyl chloride in the presence of a base such as pyridine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for optimal product formation.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-iodo-N-naphthalen-1-ylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aromatic rings can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the halogens.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of dihydro derivatives or fully reduced aromatic rings.
Scientific Research Applications
2-chloro-5-iodo-N-naphthalen-1-ylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its structural complexity.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-chloro-5-iodo-N-naphthalen-1-ylbenzamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity to certain molecular targets through halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-iodobenzamide: Similar structure but lacks the naphthalene ring.
2-chloro-N-naphthalen-1-ylbenzamide: Similar but without the iodine atom.
5-iodo-N-naphthalen-1-ylbenzamide: Similar but without the chlorine atom.
Uniqueness
2-chloro-5-iodo-N-naphthalen-1-ylbenzamide is unique due to the presence of both chlorine and iodine atoms on the aromatic rings, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the naphthalene and benzamide moieties provides a versatile scaffold for further functionalization and application in various fields.
Properties
IUPAC Name |
2-chloro-5-iodo-N-naphthalen-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClINO/c18-15-9-8-12(19)10-14(15)17(21)20-16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKSUCUGQRFQTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=CC(=C3)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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